molecular formula C26H32F6N4O6S2 B12724415 N,N'-Bis(phenylalanine)cystamine bis(trifluoroacetate) CAS No. 117507-07-0

N,N'-Bis(phenylalanine)cystamine bis(trifluoroacetate)

Cat. No.: B12724415
CAS No.: 117507-07-0
M. Wt: 674.7 g/mol
InChI Key: PTABHXKVDWVSTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N’-Bis(phenylalanine)cystamine bis(trifluoroacetate) is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound consists of two phenylalanine molecules linked by a cystamine bridge, with each phenylalanine molecule further associated with trifluoroacetate groups. The presence of these functional groups imparts distinct chemical and biological characteristics to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis(phenylalanine)cystamine bis(trifluoroacetate) typically involves the following steps:

    Formation of Phenylalanine Derivatives: The initial step involves the preparation of phenylalanine derivatives. This can be achieved by reacting phenylalanine with suitable protecting groups to prevent unwanted side reactions.

    Formation of Cystamine Bridge: The next step involves the formation of the cystamine bridge. This is typically achieved by reacting cystamine with the protected phenylalanine derivatives under controlled conditions.

    Deprotection and Trifluoroacetate Addition: The final step involves the removal of the protecting groups followed by the addition of trifluoroacetate groups to the phenylalanine molecules.

Industrial Production Methods

Industrial production of N,N’-Bis(phenylalanine)cystamine bis(trifluoroacetate) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis(phenylalanine)cystamine bis(trifluoroacetate) undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cystamine bridge, leading to the formation of disulfide bonds.

    Reduction: Reduction reactions can break the disulfide bonds in the cystamine bridge, reverting it to its original form.

    Substitution: The phenylalanine moieties can undergo substitution reactions, where the trifluoroacetate groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are commonly used.

    Substitution: Substitution reactions often require nucleophilic reagents under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the cystamine bridge results in the formation of disulfide bonds, while reduction leads to the cleavage of these bonds.

Scientific Research Applications

N,N’-Bis(phenylalanine)cystamine bis(trifluoroacetate) has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules

    Biology: In biological research, the compound is used to study protein-protein interactions and enzyme mechanisms. Its ability to form disulfide bonds makes it a valuable tool for investigating redox biology.

    Medicine: The compound has potential therapeutic applications, particularly in drug delivery systems. Its ability to undergo controlled chemical reactions makes it suitable for targeted drug release.

    Industry: In industrial applications, the compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for the development of advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of N,N’-Bis(phenylalanine)cystamine bis(trifluoroacetate) involves its ability to undergo controlled chemical reactions. The cystamine bridge can form and break disulfide bonds, allowing the compound to act as a redox-active molecule. This property is particularly useful in biological systems, where redox reactions play a crucial role in cellular processes. The phenylalanine moieties can interact with various molecular targets, influencing protein structure and function.

Comparison with Similar Compounds

N,N’-Bis(phenylalanine)cystamine bis(trifluoroacetate) can be compared with other similar compounds, such as:

    N,N’-Bis(acryloyl)cystamine: This compound also contains a cystamine bridge but has acryloyl groups instead of phenylalanine and trifluoroacetate. It is used as a cross-linker in polymer chemistry.

    N,N’-Bis(lysine)cystamine: Similar to N,N’-Bis(phenylalanine)cystamine bis(trifluoroacetate), this compound contains lysine instead of phenylalanine. It is used in peptide synthesis and protein engineering.

The uniqueness of N,N’-Bis(phenylalanine)cystamine bis(trifluoroacetate) lies in its combination of phenylalanine and trifluoroacetate groups, which impart distinct chemical and biological properties.

Properties

CAS No.

117507-07-0

Molecular Formula

C26H32F6N4O6S2

Molecular Weight

674.7 g/mol

IUPAC Name

3-[2-[2-[2-[2-(3-amino-3-oxopropyl)anilino]ethyldisulfanyl]ethylamino]phenyl]propanamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C22H30N4O2S2.2C2HF3O2/c23-21(27)11-9-17-5-1-3-7-19(17)25-13-15-29-30-16-14-26-20-8-4-2-6-18(20)10-12-22(24)28;2*3-2(4,5)1(6)7/h1-8,25-26H,9-16H2,(H2,23,27)(H2,24,28);2*(H,6,7)

InChI Key

PTABHXKVDWVSTJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCC(=O)N)NCCSSCCNC2=CC=CC=C2CCC(=O)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.